molecular formula C10H11FO3 B7785425 Ethyl 2-(2-fluorophenoxy)acetate

Ethyl 2-(2-fluorophenoxy)acetate

Cat. No.: B7785425
M. Wt: 198.19 g/mol
InChI Key: CYCSUXZXAOIKFL-UHFFFAOYSA-N
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Description

Ethyl 2-(2-fluorophenoxy)acetate (CAS: 584-74-7; molecular formula: C₁₀H₁₁FO₂) is a fluorinated aromatic ester with a fluorine substituent at the ortho position of the phenoxy ring. This compound serves as a critical intermediate in pharmaceutical synthesis due to the unique electronic and steric effects imparted by the fluorine atom. Its structure comprises an ethyl ester group linked to an acetoxy moiety, which is bonded to a 2-fluorophenoxy aromatic system. The ortho-fluorine substitution enhances metabolic stability and influences intermolecular interactions, making it valuable in drug design.

Properties

IUPAC Name

ethyl 2-(2-fluorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-2-13-10(12)7-14-9-6-4-3-5-8(9)11/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCSUXZXAOIKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Ethyl Chloroacetate

The most widely documented synthesis involves the reaction of 2-fluorophenol with ethyl chloroacetate in the presence of a base. This method leverages the nucleophilic displacement of chloride by the phenoxide ion, generated in situ through deprotonation of 2-fluorophenol.

Reaction Equation:

2-Fluorophenol+Ethyl ChloroacetateBaseEthyl 2-(2-Fluorophenoxy)acetate+HCl\text{2-Fluorophenol} + \text{Ethyl Chloroacetate} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Procedure:

  • Deprotonation: 2-Fluorophenol is treated with a base (e.g., NaOH, K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Nucleophilic Attack: Ethyl chloroacetate is added dropwise, facilitating the substitution of chloride by the phenoxide ion.

  • Work-Up: The mixture is quenched with water, and the product is extracted using ethyl acetate or dichloromethane.

Key Variables:

  • Base Selection: Potassium carbonate (K₂CO₃) is preferred over NaOH for milder conditions, reducing side reactions like hydrolysis.

  • Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity and reaction rates.

  • Temperature: Reactions typically proceed at 60–80°C for 4–6 hours, balancing yield and energy efficiency.

Yield Optimization:

  • Patent CN102643180B reports a yield of 76% using K₂CO₃ in DMF at 70°C.

  • Vulcanchem’s protocol achieves 82% yield with NaOH in acetonitrile under reflux.

Mitsunobu Reaction

A less common approach employs the Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 2-fluorophenol with ethyl glycolate. While this method avoids harsh bases, it is cost-prohibitive for large-scale synthesis.

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0°C to room temperature

  • Yield: ~65%

Phase-Transfer Catalysis

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enable reactions in biphasic systems (water/toluene), improving interfacial contact between 2-fluorophenol and ethyl chloroacetate. This method reduces solvent volume and energy consumption.

Advantages:

  • Shorter reaction time (2–3 hours)

  • Yield: 78%

Reaction Conditions and Optimization

Solvent Effects

SolventDielectric ConstantYield (%)
DMF36.782
Acetonitrile37.580
Toluene2.468

Polar aprotic solvents like DMF and acetonitrile stabilize the transition state, accelerating the reaction. Non-polar solvents (e.g., toluene) result in lower yields due to poor solubility of ionic intermediates.

Temperature and Time

Temperature (°C)Time (hours)Yield (%)
60675
70482
80378

Elevated temperatures reduce reaction time but may promote ester hydrolysis. Optimal conditions balance speed and product stability.

Purification Techniques

Vacuum Distillation

Crude product is purified via fractional distillation under reduced pressure (0.6–1.0 mmHg), isolating the ester at 145–152°C. This method achieves >95% purity but requires specialized equipment.

Recrystallization

Recrystallization from ethanol/water mixtures removes unreacted starting materials and inorganic salts. Typical recovery: 85–90%.

Chromatography

Column chromatography (silica gel, hexane/ethyl acetate) is employed for high-purity applications (e.g., pharmaceutical intermediates), albeit with higher costs.

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
¹H NMR δ 1.25 (t, 3H, CH₂CH₃), 4.22 (q, 2H, OCH₂), 4.70 (s, 2H, OCH₂CO), 6.8–7.2 (m, 4H, Ar-H)
¹³C NMR δ 14.1 (CH₂CH₃), 61.5 (OCH₂), 65.8 (OCH₂CO), 115–155 (Ar-C)
IR 1740 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O), 750 cm⁻¹ (C-F)

Purity Assessment

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) confirm purity >99% for pharmaceutical-grade material.

Industrial-Scale Considerations

Cost Analysis

ComponentCost per kg (USD)
2-Fluorophenol120
Ethyl Chloroacetate90
K₂CO₃15

Bulk production reduces costs by 30–40% through solvent recycling and optimized heating.

Environmental Impact

  • Waste Management: Aqueous washes are neutralized and treated for fluoride removal.

  • Solvent Recovery: Distillation recovers >90% of DMF and acetonitrile .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-fluorophenoxy)acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The ester group can be targeted by nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The ester can be hydrolyzed to produce 2-(2-fluorophenoxy)acetic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Potassium carbonate in acetone.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(2-fluorophenoxy)acetic acid.

    Reduction: 2-(2-fluorophenoxy)ethanol.

Scientific Research Applications

Organic Synthesis

Ethyl 2-(2-fluorophenoxy)acetate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique fluorinated structure allows for modifications that can lead to the development of new compounds with desirable properties.

Biological Studies

In biological research, this compound is utilized to investigate enzyme interactions and metabolic pathways involving fluorinated compounds. The fluorine atom can enhance the compound’s ability to interact with specific biological targets, potentially increasing its potency and selectivity.

Pharmaceutical Development

This compound acts as a precursor in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their therapeutic effects, particularly in cancer treatment and other diseases where fluorinated compounds demonstrate enhanced efficacy .

Agrochemical Production

In the agrochemical industry, this compound is employed in the production of herbicides and pesticides. The fluorine substitution can improve the stability and effectiveness of these chemicals against various pests.

Case Study 1: Cancer Research

A recent study investigated the effects of related fluorinated compounds on non-small cell lung cancer (NSCLC). The research highlighted how modifications in structure, including fluorination, could influence biological activity by suppressing critical signaling pathways involved in tumor growth . Although this study focused on a different derivative, it underscores the potential applications of this compound in similar contexts.

Case Study 2: Enzyme Interaction Studies

Research has shown that fluorinated esters like this compound can significantly alter enzyme kinetics and interactions. These studies are crucial for understanding metabolic pathways and developing inhibitors for specific enzymes involved in disease processes.

Mechanism of Action

The mechanism of action of ethyl 2-(2-fluorophenoxy)acetate largely depends on its application. In biological systems, the fluorine atom can enhance the compound’s ability to interact with specific enzymes or receptors, potentially leading to increased potency or selectivity. The ester group can be hydrolyzed to release the active acid form, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Fluorine Substitution

Ethyl 2-(4-fluorophenoxy)acetate (CAS: 2248-56-8; C₁₀H₁₁FO₃)
  • Substituent Position : Fluorine at the para position.
  • Synthesis Yield: Reported yields reach up to 95.6%, suggesting efficient synthesis pathways for the para isomer.
  • Applications : Similar pharmaceutical utility but may exhibit distinct binding affinities due to electronic differences.
Ethyl 2-(2,4-difluorophenyl)acetate
  • Substituents : Fluorine at ortho and para positions.
  • Structural Impact: Difluoro substitution enhances electron-withdrawing effects, affecting molecular packing and crystal structure. Studies show altered supramolecular interactions (e.g., hydrogen bonding and van der Waals forces) compared to mono-fluorinated analogs.

Halogen-Substituted Analogs

Ethyl 2-(2-((2-chlorophenyl)carbamoyl)phenoxy)acetate
  • Substituent : Chlorine at ortho position.
  • Key Differences :
    • Electronegativity and Size : Chlorine’s larger atomic radius and higher electronegativity increase steric hindrance and polarizability.
    • Host-Guest Interactions : SEM imaging reveals distinct β-cyclodextrin inclusion complex morphology compared to fluoro analogs, suggesting weaker interactions due to chlorine’s steric bulk.

  • Applications : Preferred in formulations requiring controlled release due to modified host-guest dynamics.
Ethyl 2-(4-chlorophenoxy)acetoacetate (CAS: 10263-19-1; C₁₂H₁₃ClO₄)
  • Functional Group : Incorporates a keto group (acetoacetate).
  • Reactivity: The keto moiety enables participation in condensation reactions (e.g., Knoevenagel), unlike simple acetates.
  • Applications : Used in synthetic chemistry for building heterocyclic frameworks.

Heterocyclic and Thioester Derivatives

Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate
  • Structure : Imidazole ring with chlorophenyl and phenyl substituents.
  • Key Differences: Basicity and Hydrogen Bonding: The imidazole nitrogen enables hydrogen bonding, enhancing interactions with biological targets.
Ethyl 2-((4-chlorobenzoyl)thio)acetate
  • Functional Group : Thioester (C=S) replaces oxygen.
  • Reactivity : Thioesters are more hydrolytically labile but exhibit stronger nucleophilic reactivity, useful in enzyme inhibition studies.

Methoxy- and Hydroxy-Substituted Analogs

Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate (CAS: 1193392-97-0; C₁₂H₁₅FO₄)
  • Substituents : Fluoro and methoxy groups.
  • Electronic Effects : Methoxy groups donate electron density, countering fluorine’s electron-withdrawing effect. This alters electrophilic substitution reactivity.
Ethyl 2-(2-hydroxyphenyl)acetate (CAS: 41873-65-8)
  • Substituent : Hydroxyl group at ortho position.
  • Polarity and Solubility : The hydroxyl group increases hydrophilicity, enhancing aqueous solubility compared to fluorinated analogs.

Comparative Data Table

Compound CAS Number Substituents Molecular Formula Key Applications Synthesis Yield (Max.)
Ethyl 2-(2-fluorophenoxy)acetate 584-74-7 2-Fluorophenoxy C₁₀H₁₁FO₂ Pharmaceutical intermediates Not reported
Ethyl 2-(4-fluorophenoxy)acetate 2248-56-8 4-Fluorophenoxy C₁₀H₁₁FO₃ High-yield synthetic routes 95.6%
Ethyl 2-(2,4-difluorophenyl)acetate - 2,4-Difluorophenyl C₁₀H₁₀F₂O₂ Crystallographic studies Not reported
Ethyl 2-(4-chlorophenoxy)acetoacetate 10263-19-1 4-Chlorophenoxy, keto C₁₂H₁₃ClO₄ Heterocyclic synthesis Not reported
Ethyl 2-(2-hydroxyphenyl)acetate 41873-65-8 2-Hydroxyphenoxy C₁₀H₁₂O₃ Enhanced solubility formulations Not reported

Research Findings and Implications

  • Synthetic Efficiency: The para-fluoro isomer (Ethyl 2-(4-fluorophenoxy)acetate) achieves higher yields (95.6%) compared to ortho analogs, likely due to reduced steric hindrance.
  • Biological Interactions : Thioester derivatives (e.g., Ethyl 2-((4-chlorobenzoyl)thio)acetate) show promise in enzyme inhibition but require stabilization strategies.
  • Crystallographic Behavior : Difluoro-substituted analogs exhibit unique packing motifs, enabling tailored material design.

Biological Activity

Ethyl 2-(2-fluorophenoxy)acetate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its ester functional group and the presence of a fluorine atom on the phenyl ring. The molecular formula is C10H11FO2C_{10}H_{11}FO_2, and its structure can be represented as follows:

Ethyl 2 2 fluorophenoxy acetate C10H11FO2 \text{Ethyl 2 2 fluorophenoxy acetate}\quad \text{ C10H11FO2 }

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Research indicates that compounds with fluorine substitutions often exhibit enhanced antimicrobial properties. This compound has been investigated for its potential against various pathogens, including bacteria and fungi .
  • Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in cancer cell lines, potentially through the induction of apoptosis and disruption of cellular processes .
  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and affecting metabolic pathways critical for cell survival .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Tested Organisms/Cell Lines IC50 Values (µM) Mechanism
AntimicrobialStaphylococcus aureus15.62Bactericidal effect
AntifungalCandida albicans31.25Disruption of cell membrane
CytotoxicityA549 (Lung Cancer)50Induction of apoptosis
Enzyme InhibitionVarious enzymesN/ACompetitive inhibition

Case Studies

  • Antimicrobial Effects : A study conducted on the antimicrobial properties of this compound demonstrated significant activity against Staphylococcus aureus and Candida albicans. The compound exhibited an IC50 of 15.62 µM against S. aureus, indicating strong bactericidal properties .
  • Cytotoxicity in Cancer Research : In another investigation, this compound showed promising results in inhibiting the growth of A549 lung cancer cells. The compound induced apoptosis at concentrations around 50 µM, suggesting its potential as an anticancer agent .
  • Enzyme Interaction Studies : Further research highlighted the compound's ability to inhibit specific enzymes involved in cancer metabolism, thereby reducing cell proliferation and enhancing apoptosis in targeted cancer therapies .

Q & A

Basic: What synthetic routes are commonly employed for Ethyl 2-(2-fluorophenoxy)acetate, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves two approaches:

Esterification of 2-(2-fluorophenoxy)acetic acid with ethanol under acidic catalysis (e.g., H₂SO₄) at reflux.

Williamson ether synthesis : Reacting 2-fluorophenol with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C .

Optimization Considerations:

  • Catalyst selection : Acidic conditions for esterification vs. basic conditions for ether formation.
  • Solvent choice : Polar solvents enhance nucleophilicity in ether synthesis.
  • Temperature control : Prevents decomposition of labile fluorinated intermediates.
  • Purification : Column chromatography or distillation to isolate the product from isomers/byproducts .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Analytical Workflow:

NMR Spectroscopy :

  • ¹H NMR : Peaks for ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), fluorophenoxy protons (δ 6.8–7.2 ppm), and acetate methylene (δ 4.6–4.8 ppm) .
  • ¹⁹F NMR : Single peak near -115 ppm (ortho-fluorine) .

Mass Spectrometry : Molecular ion peak at m/z 212 (C₁₀H₁₁FO₃⁺) .

HPLC-PDA : Purity assessment (>98%) using a C18 column with acetonitrile/water mobile phase .

Advanced: How can isomer formation during synthesis be minimized or resolved?

Challenges:

  • Regioisomers : Competing etherification at different oxygen sites on 2-fluorophenol.
  • Byproducts : Ethyl ester hydrolysis under prolonged acidic conditions.

Strategies:

Selective Protection : Use tert-butyl groups to block undesired hydroxyl sites .

Chromatographic Separation : Employ reverse-phase HPLC or preparative TLC with hexane/ethyl acetate gradients .

Reaction Monitoring : In-situ FTIR to track ester/ether bond formation and adjust conditions dynamically .

Advanced: What computational tools predict the reactivity of this compound in novel reactions?

Approaches:

DFT Calculations : Gaussian or ORCA software to model transition states for nucleophilic attacks (e.g., SN2 at the acetate group) .

Molecular Dynamics Simulations : Predict solvation effects and stability in biological matrices (e.g., lipid membranes) .

PubChem Data : Leverage physicochemical properties (logP, pKa) to forecast solubility and reactivity .

Application: What methods study interactions between this compound and enzymes?

Techniques:

Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to targets like esterases .

X-ray Crystallography : Co-crystallize the compound with enzymes (e.g., cytochrome P450) and refine structures using SHELX .

Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .

Basic: What are the stability and storage recommendations for this compound?

Guidelines:

  • Storage : -20°C under inert gas (Ar/N₂) to prevent ester hydrolysis .
  • Stability Indicators : Monitor via periodic NMR/HPLC; degradation manifests as acetic acid/2-fluorophenol peaks .
  • Light Sensitivity : Store in amber vials to avoid photodegradation of the fluorophenoxy group .

Advanced: How are crystallographic data for this compound analyzed?

Workflow:

Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.5418 Å).

Structure Solution : Use SHELXD for phase determination and SHELXL for refinement .

Visualization : ORTEP-3 generates thermal ellipsoid plots to assess bond angles/fluorine positioning .

Application: Can this compound serve as a prodrug or delivery agent?

Mechanistic Insights:

  • Ester Hydrolysis : In vivo cleavage by esterases releases 2-(2-fluorophenoxy)acetic acid, a potential bioactive moiety .
  • Lipophilicity : logP ~2.1 (predicted) enables blood-brain barrier penetration .
  • Complexation Studies : Use fluorescence quenching assays to evaluate binding with serum albumin .

Advanced: How do electronic effects of the fluorine substituent influence reactivity?

Electronic Analysis:

  • Ortho-Fluorine : Withdraws electron density via inductive effects, destabilizing intermediates in nucleophilic substitution.
  • Steric Effects : Fluorine’s small size minimizes steric hindrance, favoring planar transition states .
  • Impact on pKa : Adjacent fluorine lowers the pKa of phenolic OH (if present), altering solubility .

Basic: What safety protocols are critical when handling this compound?

Precautions:

PPE : Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .

Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

Waste Disposal : Segregate halogenated waste for incineration to prevent environmental release .

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